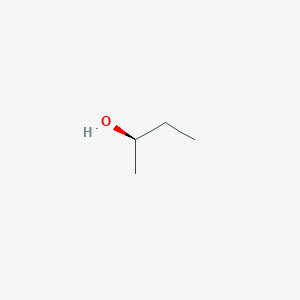

(-)-2-Butanol

Description

Properties

IUPAC Name |

(2R)-butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTANRVKWQNVYAZ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904709 | |

| Record name | (R)-Butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14898-79-4, 78-92-2 | |

| Record name | (-)-2-Butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14898-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014898794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02606 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-Butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-butan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTANOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLH38K423J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-2-Butanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of (-)-2-Butanol, also known as (R)-(-)-butan-2-ol. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize chiral compounds and require a thorough understanding of their characteristics. This document summarizes key quantitative data, details experimental methodologies for property determination, and visualizes important concepts and workflows.

Core Chemical and Physical Properties

This compound is a chiral secondary alcohol with the chemical formula C₄H₁₀O.[1][2] As a chiral molecule, it exists as one of two stereoisomers, the other being (+)-2-Butanol or (S)-(+)-butan-2-ol.[2][3] A mixture containing equal amounts of both enantiomers is known as a racemic mixture, which is optically inactive.[4][5]

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application as a solvent, reagent, and in various analytical techniques.

| Property | Value | References |

| IUPAC Name | (2R)-butan-2-ol | [1] |

| Synonyms | (R)-(-)-sec-Butanol, (R)-(-)-sec-Butyl alcohol | |

| CAS Number | 14898-79-4 | [1][2][6] |

| Molecular Formula | C₄H₁₀O | [1][2] |

| Molecular Weight | 74.12 g/mol | [1][2][6] |

| Appearance | Colorless liquid | [2][6] |

| Odor | Alcohol-like | [7] |

| Density | 0.807 g/mL at 20 °C | [6] |

| Boiling Point | 97-100 °C | [3][6] |

| Melting Point | -114.7 °C | [2] |

| Solubility in water | Soluble (12 parts water) | [2] |

| Miscibility | Completely miscible with polar organic solvents | [2] |

| Refractive Index (n20/D) | 1.397 | [6] |

Optical Activity

A defining characteristic of this compound is its optical activity, its ability to rotate the plane of polarized light. The specific rotation is a standardized measure of this property.

| Property | Value | Conditions | References |

| Specific Rotation [α]20/D | -13° | neat | [6] |

| Specific Rotation [α] | -13.5° | [8] |

Stereochemistry of this compound

The chirality of 2-butanol arises from the presence of a stereocenter at the second carbon atom, which is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and an ethyl group (-CH₂CH₃). The Cahn-Ingold-Prelog (CIP) priority rules assign the (R) configuration to the levorotatory (-)-enantiomer.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. byjus.com [byjus.com]

- 4. phillysim.org [phillysim.org]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]

- 7. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 8. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

physical properties of enantiopure 2-butanol

An In-depth Technical Guide to the Physical Properties of Enantiopure 2-Butanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Butanol (sec-butanol) is a chiral secondary alcohol with the chemical formula C₄H₁₀O. The presence of a stereocenter at the second carbon atom means it exists as a pair of enantiomers: (R)-(-)-2-butanol and (S)-(+)-2-butanol. Enantiomers are non-superimposable mirror images that exhibit identical physical properties such as melting point, boiling point, and density.[1][2][3] However, they are distinguished by their interaction with plane-polarized light, a property known as optical activity.[1][2] One enantiomer rotates the light in a clockwise direction (dextrorotatory, "+"), while the other rotates it in an equal but opposite counterclockwise direction (levorotatory, "-").[1] This guide provides a detailed overview of the core physical properties of the enantiopure forms of 2-butanol, along with the experimental protocols for their determination.

Core Physical Properties

The fundamental physical properties of (R)-(-)-2-butanol and (S)-(+)-2-butanol are summarized below. As enantiomers, their scalar properties are identical, while their optical rotations are equal in magnitude but opposite in sign.

Data Presentation: Quantitative Properties of 2-Butanol Enantiomers

| Physical Property | (R)-(-)-2-Butanol | (S)-(+)-2-Butanol | Racemic (±)-2-Butanol |

| CAS Number | 14898-79-4[4] | 4221-99-2[5][6] | 78-92-2[7] |

| Molecular Weight | 74.12 g/mol [4][5] | 74.12 g/mol [4][5] | 74.12 g/mol [7] |

| Melting Point | -114 °C to -115 °C[7][8][9] | -114 °C[6][8] | -114.7 °C to -115 °C[7][8][9][10][11] |

| Boiling Point | 97-100 °C[4][12][13][14]; 99.5 °C[10][11] | 99-100 °C[5][6]; 99.5 °C[10][11] | 99.5 °C[8][10][11] |

| Specific Rotation [α] | -13.0° (20°C, neat)[4][15]; -13.5°[16][17][18] | +13.0° (20°C, neat)[5]; +13.5°[16] | 0° |

| Density | 0.807 g/mL (20°C)[4][12][13][14][15] | 0.803 g/mL (25°C)[5][6] | 0.808 g/mL (25°C)[9][11] |

| Refractive Index (nD²⁰) | 1.397[4][12][13][14][15] | 1.397[5][6] | 1.397[19] |

Mandatory Visualizations

Caption: Relationship between (R) and (S) enantiomers of 2-butanol.

Caption: Experimental workflow for determining specific rotation.

Experimental Protocols

Detailed methodologies for determining the key are outlined below.

Determination of Specific Rotation ([α])

This procedure quantifies the extent to which an enantiopure substance rotates plane-polarized light.

-

Apparatus: Polarimeter, sodium lamp (D-line, 589.3 nm), polarimeter cell (tube) of a known path length (typically 1.00 dm), volumetric flask, analytical balance.

-

Methodology:

-

Instrument Calibration: Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize. Fill the polarimeter cell with a blank sample (the solvent used for the solution, or leave empty for a neat liquid air-blank) and place it in the instrument. Set the reading to zero.

-

Sample Preparation (for solutions): Accurately weigh a sample of the enantiopure 2-butanol and dissolve it in a suitable achiral solvent (e.g., ethanol) in a volumetric flask to a precise final volume. Calculate the concentration (c) in g/mL.

-

Measurement:

-

For a neat liquid , carefully fill the polarimeter cell with the enantiopure 2-butanol, ensuring no air bubbles are trapped in the light path.[20] The density (d) of the liquid must be known or measured separately.

-

For a solution , rinse and fill the cell with the prepared solution.

-

-

Place the filled cell in the polarimeter.

-

Observe the optical rotation. The analyzer is rotated until the light field appears uniform or at its minimum intensity. Record the observed angle of rotation (α).[20] Multiple readings are taken and averaged to minimize error.[21]

-

Calculation: The specific rotation is calculated using the appropriate formula:[22]

-

For a neat liquid: [α]DT = α / (l × d)

-

For a solution: [α]DT = α / (l × c)

-

Where:

-

T is the temperature in degrees Celsius.

-

D indicates the sodium D-line wavelength.

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

d is the density of the neat liquid in g/mL.

-

c is the concentration of the solution in g/mL.

-

-

-

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Apparatus: Thiele tube or micro-distillation apparatus, thermometer, heating source (oil bath or heating mantle), small test tube, and capillary tube (sealed at one end).

-

Methodology (Thiele Tube Micro-Method):

-

Attach a small test tube containing 0.5-1 mL of the 2-butanol sample to a thermometer using a rubber band.[23]

-

Place a capillary tube, sealed end up, inside the test tube so that its open end is submerged in the liquid.[23]

-

Place the entire assembly into a Thiele tube containing a high-boiling-point oil (e.g., mineral oil), ensuring the sample is level with the upper arm of the tube.[24]

-

Gently heat the side arm of the Thiele tube with a small flame or other heat source.[23][24] Convection currents will ensure uniform heating.

-

As the temperature rises, air will be expelled from the capillary tube. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.[23][24]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[23][24][25] Record this temperature. It is also crucial to record the atmospheric pressure at the time of measurement.

-

Determination of Refractive Index (n)

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic constant for a pure compound at a specific temperature and wavelength.

-

Apparatus: Abbe refractometer, constant temperature water bath, light source (typically integrated, using the sodium D-line), and a dropper.

-

Methodology:

-

Calibration and Cleaning: Turn on the refractometer and allow it to come to the desired temperature (typically 20.0 °C), using a circulating water bath for temperature control. Clean the surfaces of the upper and lower prisms with a soft tissue moistened with a suitable solvent (e.g., ethanol or acetone) and allow them to dry completely.[26][27]

-

Sample Application: Using a clean dropper, place 2-3 drops of the enantiopure 2-butanol onto the surface of the lower prism.[26][27]

-

Measurement: Close the prisms firmly. Adjust the light source and mirror (if applicable) to illuminate the field of view.

-

Rotate the coarse adjustment knob until the boundary between the light and dark regions appears in the eyepiece.[26]

-

Turn the chromaticity adjustment knob to eliminate any color fringe, resulting in a sharp, clear borderline.[28]

-

Use the fine adjustment knob to precisely align the borderline with the center of the crosshairs in the eyepiece.[27][28]

-

Read the refractive index value from the instrument's scale, typically to four decimal places. Record the temperature at which the measurement was made.

-

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. fiveable.me [fiveable.me]

- 3. researchgate.net [researchgate.net]

- 4. (R)-(-)-2-丁醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. (S)-(+)-2-ブタノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. (S)-(+)-2-Butanol price,buy (S)-(+)-2-Butanol - chemicalbook [chemicalbook.com]

- 7. 2-butanol [stenutz.eu]

- 8. (+-)-2-Butanol | C4H10O | CID 6568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-ブタノール analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-Butanol | 78-92-2 [chemicalbook.com]

- 11. 2-Butanol CAS#: 78-92-2 [m.chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. R-(-)-2-Butanol | 14898-79-4 [chemicalbook.com]

- 14. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 15. (R)-(-)-2-Butanol 99 14898-79-4 [sigmaaldrich.com]

- 16. Optical Activity Example: (-)-2-butanol has a specific rotation of - 13.5.. [askfilo.com]

- 17. quora.com [quora.com]

- 18. homework.study.com [homework.study.com]

- 19. 2-Butanol puriss. p.a., Reag. Ph. Eur., = 99.5 GC 78-92-2 [sigmaaldrich.com]

- 20. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 21. digicollections.net [digicollections.net]

- 22. Specific rotation - Wikipedia [en.wikipedia.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. uomus.edu.iq [uomus.edu.iq]

- 25. chem.ucalgary.ca [chem.ucalgary.ca]

- 26. davjalandhar.com [davjalandhar.com]

- 27. youtube.com [youtube.com]

- 28. youtube.com [youtube.com]

Synthesis of (R)-(-)-2-Butanol: A Technical Guide for Pharmaceutical and Chemical Industries

Introduction

(R)-(-)-2-Butanol is a valuable chiral building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its specific stereochemistry is crucial for the biological activity and efficacy of the final products. This technical guide provides an in-depth overview of the primary methods for the enantioselective synthesis of (R)-(-)-2-butanol, tailored for researchers, scientists, and drug development professionals. The guide details prominent biocatalytic and chemical synthesis strategies, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Core Synthesis Strategies

The synthesis of enantiomerically pure (R)-(-)-2-butanol can be broadly categorized into two main approaches: biocatalytic methods and asymmetric chemical catalysis. Biocatalytic routes, employing enzymes such as alcohol dehydrogenases and lipases, are lauded for their high selectivity and environmentally benign reaction conditions. Asymmetric chemical catalysis, particularly hydrogenation using chiral metal complexes, offers a powerful alternative for large-scale production.

Biocatalytic Asymmetric Reduction of 2-Butanone

The direct, enzyme-catalyzed reduction of prochiral 2-butanone to (R)-(-)-2-butanol is a highly efficient method. This transformation is typically achieved using (R)-selective alcohol dehydrogenases (ADHs), which exhibit exquisite stereoselectivity.

Signaling Pathway and Cofactor Regeneration

The enzymatic reduction of 2-butanone is dependent on a nicotinamide cofactor, typically NADPH or NADH, which provides the hydride for the reduction. As the cofactor is consumed in the reaction, an efficient in-situ regeneration system is essential for a cost-effective process. A common approach is the substrate-coupled regeneration, where a sacrificial alcohol, such as isopropanol, is co-fed into the reaction. A second dehydrogenase then oxidizes the isopropanol to acetone, regenerating the NADPH/NADH cofactor.

Spectroscopic Analysis of (-)-2-Butanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (-)-2-butanol, a chiral secondary alcohol. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 2-butanol. Note that while the specific rotation of polarized light is unique to the (-) enantiomer, the NMR, IR, and MS spectra are identical for both enantiomers under standard achiral conditions.

Table 1: ¹H NMR Spectroscopic Data for 2-Butanol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.72 | Sextet | 1H | CH-OH |

| ~2.1-2.4 | Broad Singlet | 1H | OH |

| ~1.47 | Multiplet | 2H | CH₂ |

| ~1.18 | Doublet | 3H | CH-CH₃ |

| ~0.92 | Triplet | 3H | CH₂-CH₃ |

Data sourced from multiple references, typical values are presented.[1][2][3]

Table 2: ¹³C NMR Spectroscopic Data for 2-Butanol

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~68-70 | CH | C H-OH |

| ~30-32 | CH₂ | C H₂ |

| ~22-24 | CH₃ | CH-C H₃ |

| ~10 | CH₃ | CH₂-C H₃ |

Data sourced from multiple references, typical values are presented.[4][5][6]

Table 3: IR Absorption Data for 2-Butanol

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3600-3200 (broad) | O-H stretch | Alcohol |

| 2960-2850 (strong) | C-H stretch | Alkyl |

| ~1450 | C-H bend | Alkyl |

| 1150-1050 (strong) | C-O stretch | Secondary Alcohol |

Characteristic absorption bands for secondary alcohols.[7]

Table 4: Mass Spectrometry (EI) Fragmentation Data for 2-Butanol

| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Significance |

| 74 | [C₄H₁₀O]⁺ | Molecular Ion (M⁺), often weak or absent.[8] |

| 59 | [M - CH₃]⁺ | Loss of a methyl group. |

| 56 | [M - H₂O]⁺ | Loss of water, common for alcohols.[8] |

| 45 | [CH₃CHOH]⁺ | Base Peak, α-cleavage, characteristic of 2-alcohols.[8][9] |

| 31 | [CH₂OH]⁺ | α-cleavage fragment.[8] |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These represent standard laboratory procedures for the analysis of a volatile liquid alcohol.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the preparation and analysis of a liquid sample for both ¹H and ¹³C NMR.

-

Sample Preparation : Accurately weigh approximately 10-20 mg of the this compound sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[10]

-

Dissolution : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.[10] Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Transfer : Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube. The liquid height should be around 4-5 cm.[10]

-

Instrument Setup : Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning. Place the assembly into the NMR spectrometer.

-

Acquisition :

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum of singlets.[11][12]

-

Set appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the data. For ¹³C, more scans are typically required than for ¹H.[13]

-

-

D₂O Shake (Optional for ¹H NMR) : To confirm the hydroxyl proton peak, a "D₂O shake" can be performed. After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The O-H peak will disappear or significantly diminish due to proton-deuterium exchange.[2][14]

2.2 Infrared (IR) Spectroscopy

For a pure liquid sample like this compound, a "neat" spectrum is easily obtained.

-

Sample Application (Neat Liquid Film) : Place one to two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[15][16]

-

Assembly : Place a second salt plate on top of the first, creating a thin liquid film "sandwich" between them.[15][17] The liquid should spread evenly without air bubbles.

-

Data Acquisition : Place the assembled plates into the sample holder of the FT-IR spectrometer.

-

Spectrum Recording : Acquire a background spectrum of the empty instrument first. Then, run the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning : After analysis, promptly disassemble the salt plates, rinse them with a dry solvent (e.g., dry acetone), and dry them with a soft tissue before returning them to a desiccator to prevent damage from moisture.[16]

2.3 Mass Spectrometry (MS)

This protocol outlines the analysis of a volatile alcohol using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile solvent compatible with the GC system, such as methanol or dichloromethane. A typical concentration is around 100 ppm. For direct injection, the pure sample can also be used.

-

Injection : Inject a small volume (typically 1 µL) of the prepared solution into the GC inlet. The high temperature of the inlet vaporizes the sample.

-

Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, which separates the analyte from any impurities.

-

Ionization : As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[18]

-

Mass Analysis : The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection and Spectrum Generation : A detector counts the ions at each m/z value, and the software plots the relative abundance of each ion versus its m/z to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The logical flow for the characterization of a chiral molecule like this compound using multiple spectroscopic techniques is depicted below.

Caption: Spectroscopic analysis workflow for this compound.

References

- 1. hil1_sln.html [ursula.chem.yale.edu]

- 2. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 2-Butanol(78-92-2) 1H NMR [m.chemicalbook.com]

- 4. C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-butanol sec-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 2-Butanol(78-92-2) 13C NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]

- 12. azom.com [azom.com]

- 13. scribd.com [scribd.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. webassign.net [webassign.net]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. researchgate.net [researchgate.net]

- 18. scribd.com [scribd.com]

An In-depth Technical Guide to the Chirality and Optical Rotation of 2-Butanol Isomers

This technical guide provides a comprehensive overview of the stereochemical properties of 2-butanol, focusing on its chirality and the resulting optical activity. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these fundamental concepts. This document outlines the structural basis of 2-butanol's enantiomerism, presents quantitative data on its optical rotation, details the experimental protocol for polarimetry, and provides visual diagrams to illustrate key relationships and workflows.

Introduction to Chirality in 2-Butanol

2-Butanol (CH₃CH(OH)CH₂CH₃) is a secondary alcohol that serves as a classic example of a chiral molecule.[1] Its chirality arises from the presence of a stereogenic center, also known as a chiral carbon, at the second carbon position (C2).[2][3] This carbon atom is bonded to four different substituent groups: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and an ethyl group (-CH₂CH₅).[2][3]

The tetrahedral arrangement of these four distinct groups around the C2 carbon means that the molecule is asymmetric. Consequently, 2-butanol can exist in two spatial arrangements that are non-superimposable mirror images of each other.[4] These non-superimposable mirror images are known as enantiomers.

The two enantiomers of 2-butanol are designated as:

-

(S)-(+)-2-butanol

-

(R)-(-)-2-butanol

These enantiomers have identical physical properties such as boiling point, melting point, and density.[5] However, they differ in their interaction with plane-polarized light.[5] A 1:1 mixture of the (R) and (S) enantiomers is called a racemic mixture. This mixture is optically inactive because the equal and opposite rotations of the two enantiomers cancel each other out.[6][7]

Optical Rotation of 2-Butanol Enantiomers

Optical activity is the ability of a chiral substance to rotate the plane of transmitted plane-polarized light. Enantiomers rotate the plane of polarized light by exactly the same magnitude but in opposite directions.[3]

-

Dextrorotatory (+): The enantiomer that rotates light in a clockwise direction. For 2-butanol, this is the (S)-isomer.[7][8]

-

Levorotatory (-): The enantiomer that rotates light in a counter-clockwise direction. For 2-butanol, this is the (R)-isomer.[7][8]

It is crucial to note that there is no direct correlation between the (R)/(S) stereochemical descriptor and the direction (+) or (-) of optical rotation; this relationship must be determined experimentally.[8]

The magnitude of this rotation is a characteristic property known as the specific rotation ([α]) . It is calculated from the observed rotation (α) using Biot's law:[9]

[α] = α / (c * l)

Where:

-

α is the observed rotation in degrees.

-

c is the concentration of the solution in grams per milliliter (g/mL).

-

l is the path length of the polarimeter sample tube in decimeters (dm).

The specific rotation is also dependent on the temperature and the wavelength of the light used, which are typically specified.

Quantitative Data on Specific Rotation

The specific rotation of 2-butanol's enantiomers has been determined under various conditions. The table below summarizes these findings for easy comparison.

| Isomer | Specific Rotation [α] (degrees) | Temperature (°C) | Wavelength (nm) | Notes |

| (S)-(+)-2-butanol | +13.52 | Not Specified | Sodium D-line (589) | Commonly cited value.[10][11] |

| (R)-(-)-2-butanol | -13.52 | Not Specified | Sodium D-line (589) | Commonly cited value.[10][11] |

| (R)-(-)-2-butanol | -13.5 | Not Specified | Sodium D-line (589) | [12][13][14] |

| (S)-(+)-2-butanol | +17.7 ± 2.6 | 20 | 532 | Measured in methanol.[15][16] |

| (R)-(-)-2-butanol | -16.5 ± 3.2 | 20 | 532 | Measured in methanol.[15][16] |

| (R)-(-)-2-butanol | -17.1 ± 0.2 | 20 | 532 | Measured as a pure substance.[17] |

Experimental Protocol: Polarimetry

The determination of optical rotation is performed using an instrument called a polarimeter. The following protocol outlines the general methodology.

A. Principle A polarimeter measures the angle of rotation caused by passing polarized light through an optically active substance.[18] It consists of a light source (typically a sodium lamp), a fixed polarizer, a sample tube, and a rotatable analyzer. When an optically active sample is placed in the tube, it rotates the plane of the polarized light, and the analyzer must be rotated to measure this angle.

B. Instrumentation

-

Polarimeter

-

Polarimeter sample tube (e.g., 1 dm or 2 dm length)

-

Sodium lamp (or other monochromatic light source)

-

Analytical balance

-

Volumetric flasks

C. Reagents

-

Pure enantiomer of 2-butanol (e.g., (R)-(-)-2-butanol or (S)-(+)-2-butanol)

-

High-purity solvent (if not measuring the neat liquid)

D. Procedure

-

Instrument Calibration (Zeroing):

-

Turn on the light source and allow it to stabilize.

-

Fill the polarimeter tube with the pure solvent that will be used for the solution (or leave it empty for a neat sample baseline). Ensure no air bubbles are present.

-

Place the tube in the polarimeter.

-

Rotate the analyzer until the light field appears uniformly dark.

-

Record this reading as the zero or blank reading.

-

-

Sample Preparation:

-

Accurately weigh a precise amount of the 2-butanol enantiomer.

-

If preparing a solution, dissolve the sample in a volumetric flask with the chosen solvent to a known total volume. For example, dilute 6.0 grams of the substance to a total volume of 40.0 mL.[19]

-

Calculate the concentration (c) in g/mL.

-

-

Measurement:

-

Rinse the polarimeter tube with a small amount of the sample solution and then fill it carefully, again avoiding air bubbles.

-

Place the filled tube into the polarimeter.

-

Rotate the analyzer to re-establish the darkest point.

-

Record the angle of rotation. This is the observed rotation (α). The direction of rotation (clockwise or counter-clockwise) should be noted.[19]

-

-

Calculation of Specific Rotation:

-

Subtract the blank reading from the sample reading to get the corrected observed rotation (α).

-

Use the formula [α] = α / (c * l) to calculate the specific rotation.[9]

-

Ensure the path length (l) is in decimeters (1 dm = 100 mm = 10 cm) and the concentration (c) is in g/mL.[9][19]

-

Record the temperature and wavelength used for the measurement.

-

Visualization of Concepts

Diagrams generated using Graphviz are provided below to illustrate the core concepts of chirality and the experimental workflow.

References

- 1. 2-Butanol - Wikipedia [en.wikipedia.org]

- 2. brainly.in [brainly.in]

- 3. Question: Chirality and Optical Activity of Butane-2-ol Butane-2-ol is a.. [askfilo.com]

- 4. fiveable.me [fiveable.me]

- 5. researchgate.net [researchgate.net]

- 6. Why butan 2 ol is optically inactive class 11 chemistry CBSE [vedantu.com]

- 7. Will 2-Butanol be optically active ? why ? - askIITians [askiitians.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. vernier.com [vernier.com]

- 10. quora.com [quora.com]

- 11. Solved The optical rotation of a sample of 2-butanol is | Chegg.com [chegg.com]

- 12. quora.com [quora.com]

- 13. homework.study.com [homework.study.com]

- 14. Optical Activity Example: (-)-2-butanol has a specific rotation of - 13.5.. [askfilo.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 19. Answered: A. When one of the enantiomers of 2-butanol is placed in a polarimeter, the observed rotation is 4.050 counterclockwise. The solution was made by diluting 6.0… | bartleby [bartleby.com]

Commercial Availability and Purity of (-)-2-Butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and purity of (-)-2-butanol, also known as (R)-(-)-sec-butanol. The information is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of sourcing and quality assessment for this chiral compound. This document outlines commercially available grades, typical purities, and detailed methodologies for determining enantiomeric excess.

Commercial Availability

This compound is commercially available from a range of chemical suppliers, typically in high purity grades suitable for research and synthesis. The compound is often listed under its systematic name, (R)-(-)-2-butanol, or as (-)-sec-butyl alcohol. Availability spans from small research quantities (grams) to bulk quantities (kilograms), catering to various scales of experimental and developmental work.

The following table summarizes the availability of this compound from prominent chemical suppliers. It is important to note that catalog information, including available quantities and pricing, is subject to change and should be verified on the respective supplier's website.

| Supplier | Product Name | CAS Number | Stated Purity/Enantiomeric Excess | Available Quantities |

| Sigma-Aldrich | (R)-(-)-2-Butanol | 14898-79-4 | 99% | 1 g, 5 g, 25 g |

| Thermo Scientific Chemicals | (R)-(-)-2-Butanol, 98+% | 14898-79-4 | ≥98.0% (GC) | 1 g, 5 g |

| Synthesis with Catalysts Pvt. Ltd. | (R)-2-Butanol | 14898-79-4 | 99% Assay, 98% Enantiomeric Excess | 1 g, 10 g, 50 g, 1 kg, 25 kg |

| Aure Chemical | 2-Butanol (Enantiomerically Enriched Grades) | 78-92-2 | Available upon request | Inquire for details |

Purity Specifications

The purity of commercially available this compound is typically high, with a focus on both chemical purity (assay) and enantiomeric purity (enantiomeric excess, ee). Chemical purity is commonly determined by Gas Chromatography (GC), while enantiomeric excess is assessed using chiral separation techniques.

The table below outlines the typical purity specifications for this compound offered by various suppliers.

| Supplier | Parameter | Specification |

| Sigma-Aldrich | Assay (GC) | 99% |

| Thermo Scientific Chemicals | Assay (GC) | ≥98.0% |

| Optical Rotation | -14.0° ± 2.0° (neat) | |

| Synthesis with Catalysts Pvt. Ltd. | Assay | 99% |

| Enantiomeric Excess | 98% |

Experimental Protocol: Determination of Enantiomeric Purity by Chiral Gas Chromatography (GC)

The enantiomeric purity of 2-butanol is most effectively determined by chiral Gas Chromatography (GC). This method allows for the separation and quantification of the (R)- and (S)-enantiomers. Both underivatized and derivatized methods can be employed. Derivatization to the acetate or trifluoroacetate esters can often enhance the separation of the enantiomers on a chiral column.[1]

Below is a detailed experimental protocol for the analysis of 2-butanol enantiomers using an Astec® CHIRALDEX™ G-TA chiral capillary GC column, as provided by Sigma-Aldrich.[2][3]

Instrumentation and Materials:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Chiral GC Column: Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness.[2]

-

Carrier Gas: Helium.[2]

-

Reagents: Methylene chloride (for sample preparation), (R)-(-)-2-Butanol and (S)-(+)-2-Butanol standards. For derivatization: Acetic anhydride or trifluoroacetic anhydride.

GC Conditions for Underivatized 2-Butanol: [3]

-

Injection Port Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Oven Temperature Program: 30 °C hold for 5 minutes, then ramp at 5 °C/min to 110 °C.

-

Carrier Gas Pressure: 30 psi

-

Injection Volume: 1 µL

-

Split Ratio: 80:1

Sample Preparation (Underivatized): [3]

-

Prepare a stock solution of the racemic 2-butanol standard at a concentration of 2 mg/mL in methylene chloride.

-

Prepare a sample solution of the this compound to be analyzed at the same concentration in methylene chloride.

Analysis Procedure (Underivatized):

-

Inject the racemic standard solution to determine the retention times of the (S)-(+)-2-butanol (peak 1) and (R)-(-)-2-butanol (peak 2).

-

Inject the sample solution.

-

Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times obtained from the standard.

-

Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers with the following formula:

-

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

GC Conditions for O-Acetyl Derivatives of 2-Butanol: [2]

-

The GC conditions (injection port, detector, oven program, carrier gas, injection volume, and split ratio) are the same as for the underivatized method.

Sample Preparation (Derivatized):

-

To derivatize the alcohol, react the 2-butanol sample with acetic anhydride. A common method involves mixing the alcohol with a slight excess of acetic anhydride, often with a catalyst such as a small amount of pyridine or a Lewis acid, and allowing the reaction to proceed to completion. The reaction mixture can then be diluted with a suitable solvent like methylene chloride for GC analysis.

-

Prepare a 2 mg/mL solution of the derivatized sample in methylene chloride.

Analysis Procedure (Derivatized):

-

Follow the same analysis procedure as the underivatized method. For the O-acetyl derivatives on the specified column, the elution order is typically the (S)-enantiomer followed by the (R)-enantiomer.[2]

Workflow for Sourcing and Purity Verification of this compound

The following diagram illustrates a typical workflow for a researcher requiring this compound for experimental use, from initial supplier identification to final purity verification.

Caption: Sourcing and Purity Verification Workflow.

This guide provides a foundational understanding of the commercial landscape and analytical assessment of this compound. For specific applications, it is always recommended to consult the supplier's certificate of analysis and to perform in-house verification of purity to ensure the material meets the stringent requirements of your research or development activities.

References

(-)-2-butanol safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of (-)-2-Butanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, tailored for laboratory and drug development environments. It includes detailed physical, chemical, and toxicological data, as well as established protocols for safe handling, peroxide management, and emergency procedures.

Quantitative Safety Data

A summary of key quantitative safety and property data for this compound is presented in Table 1. This information is critical for risk assessment and the design of safe experimental procedures.

Table 1: Quantitative Safety and Property Data for this compound

| Property | Value | Source(s) |

| Chemical Formula | C₄H₁₀O | [1][2] |

| Molecular Weight | 74.12 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Odor | Characteristic, alcohol-like | [3] |

| Boiling Point | 98-102 °C | [1][4] |

| Melting Point | -115 °C | [1][4] |

| Flash Point | 24 °C (closed cup) | [3][4] |

| Autoignition Temperature | 390 - 406 °C | [1][3] |

| Lower Explosive Limit (LEL) | 1.4 - 1.7 % (v/v) | [1][5][6] |

| Upper Explosive Limit (UEL) | 9.0 - 9.8 % (v/v) | [1][5][6] |

| Vapor Pressure | 17 hPa (12.75 mmHg) at 20 °C | [1][4] |

| Vapor Density | ~2.6 (Air = 1) | [2] |

| Density | 0.808 - 0.81 g/cm³ at 20 °C | [1][4] |

| Water Solubility | 125 g/L at 20 °C | [1][4] |

| log P (octanol/water) | 0.61 | [1][4] |

| LD50 (Oral, Rat) | 2,054 - 6,480 mg/kg | [7][8][9] |

| LD50 (Dermal, Rat) | >2,000 mg/kg | [8][10] |

| LC50 (Inhalation, Rat) | 48.5 mg/L for 4 hours | [10][11] |

GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[2][8]

-

Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)[2]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation; H336: May cause drowsiness or dizziness)[2]

Safe Handling and Storage Workflow

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety. The following workflow diagram illustrates the key stages and associated safety precautions.

A workflow for the safe handling of this compound.

Experimental Protocols

Detailed methodologies for key safety-related procedures are provided below. These protocols should be incorporated into institution-specific Standard Operating Procedures (SOPs).

Protocol for Peroxide Detection

This compound is known to form explosive peroxides upon prolonged exposure to air and light.[7][12] Regular testing is mandatory, especially for containers that have been open for more than 12 months.[12]

Method A: Potassium Iodide Test [7]

This qualitative test indicates the presence of peroxides.

-

Materials:

-

Sample of this compound

-

Glacial acetic acid

-

Sodium iodide (NaI) or Potassium iodide (KI) crystals

-

Test tube or small vial

-

-

Procedure:

-

In a clean test tube, add 1-2 mL of the this compound sample to be tested.

-

Add an equal volume of glacial acetic acid.

-

Add approximately 0.1 g of NaI or KI crystals and mix.

-

Observe the color of the solution.

-

No color change: Peroxides are not detected.

-

Pale yellow color: Low concentration of peroxides present.

-

Brown color: High and potentially dangerous concentration of peroxides present.[7]

-

-

Note: Always prepare the iodide-acetic acid mixture at the time of the test to avoid false positive results due to air oxidation.[7] Commercial peroxide test strips offer a semi-quantitative alternative and should be used according to the manufacturer's instructions.

Protocol for Peroxide Removal

If peroxides are detected at a concentration above 25 ppm, the solvent should ideally be disposed of as hazardous waste.[13] For situations where peroxide removal is necessary, the following procedure can be used.

Method: Alumina Column Chromatography [9][14]

This method is effective for removing hydroperoxides.

-

Materials:

-

Peroxide-containing this compound

-

Activated basic alumina (80-mesh)

-

Chromatography column (e.g., 2 cm diameter x 30 cm length)

-

Glass wool or fritted disc

-

Collection flask

-

Peroxide test strips or KI solution for verification

-

-

Procedure:

-

Set up the chromatography column in a fume hood.

-

Place a small plug of glass wool or ensure a fritted disc is at the bottom of the column.

-

Prepare a slurry of activated alumina in a peroxide-free solvent (e.g., hexane) and pour it into the column to create a packed bed of approximately 80 g of alumina.

-

Allow the solvent to drain until it is level with the top of the alumina bed.

-

Carefully add the peroxide-containing this compound to the top of the column.

-

Allow the solvent to pass through the alumina bed under gravity.

-

Collect the purified solvent in a clean, appropriately labeled collection flask.

-

Test the collected solvent for the presence of peroxides to confirm their removal.

-

Crucially, the used alumina should be considered hazardous. It should be immediately slurried with a dilute acidic solution of ferrous sulfate before disposal to decompose any adsorbed peroxides.[9]

-

Protocol for Laboratory-Scale Spill Cleanup

This protocol is for small, incidental spills (less than 500 mL) that can be safely managed by trained laboratory personnel.[3] For larger spills, evacuate the area and contact emergency services.

-

Materials:

-

Chemical spill kit containing:

-

Personal Protective Equipment (PPE):

-

Splash goggles and face shield

-

Chemical-resistant gloves (heavy-duty nitrile or butyl rubber)

-

Flame-retardant lab coat

-

Closed-toe shoes

-

-

-

Procedure:

-

Alert Personnel: Immediately alert others in the vicinity of the spill.

-

Eliminate Ignition Sources: Turn off all nearby ignition sources (e.g., hot plates, burners, electrical equipment).[3][5] Do not operate switches if vapors are concentrated.

-

Ensure Ventilation: Work in a well-ventilated area. If in a fume hood, ensure it is operational. If in an open lab, increase ventilation if it is safe to do so.

-

Don PPE: Put on the appropriate PPE before approaching the spill.

-

Contain the Spill: Create a dike around the spill using absorbent material to prevent it from spreading.[3][6]

-

Absorb the Liquid: Gently cover the spill with additional absorbent material, working from the outside in.[1][10]

-

Collect the Waste: Once the liquid is fully absorbed, use a non-sparking scoop and dustpan to collect the material.[6]

-

Package for Disposal: Place the contaminated absorbent material into a heavy-duty plastic bag or a designated, labeled hazardous waste container.[5][6] Seal it securely.

-

Decontaminate the Area: Clean the spill surface with soap and water.

-

Dispose of Waste: The sealed container of spill debris must be disposed of as hazardous waste according to institutional guidelines.

-

Restock: Replenish the spill kit with any used items.

-

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately.[2]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Remove all contaminated clothing. Immediately flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Considerations

This compound and any materials contaminated with it must be disposed of as hazardous waste.[10][15]

-

Collect waste this compound in a clearly labeled, sealed, and compatible container.

-

Do not mix with incompatible waste streams.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[12]

References

- 1. qmul.ac.uk [qmul.ac.uk]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. ccny.cuny.edu [ccny.cuny.edu]

- 4. ehs.yale.edu [ehs.yale.edu]

- 5. westlab.com [westlab.com]

- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 7. wikieducator.org [wikieducator.org]

- 8. US4202938A - Procedure for the quantitative determination of hydrogen peroxide concentration in aqueous solutions - Google Patents [patents.google.com]

- 9. uwyo.edu [uwyo.edu]

- 10. carlroth.com [carlroth.com]

- 11. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]

- 14. my.alfred.edu [my.alfred.edu]

- 15. carlroth.com [carlroth.com]

Solubility of (-)-2-Butanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (-)-2-butanol in a range of common organic solvents. Due to its amphiphilic nature, possessing both a polar hydroxyl group and a nonpolar butyl chain, this compound exhibits broad miscibility with many organic liquids. This document compiles available quantitative and qualitative solubility data, details relevant experimental methodologies for solubility determination, and presents a logical workflow for solubility assessment in a research and development context. It is important to note that for achiral solvents, the solubility of the this compound enantiomer is identical to that of its (+) enantiomer and the racemic mixture.

Quantitative Solubility Data

While this compound is widely reported to be miscible with most common organic solvents, detailed quantitative solubility data across a range of temperatures is not extensively available in the literature. Miscibility, in this context, refers to the ability of two liquids to mix in all proportions, forming a single homogeneous phase.

Below is a summary of the miscibility of this compound with representative organic solvents.

Table 1: Miscibility of this compound with Common Organic Solvents

| Solvent Class | Solvent | Miscibility |

| Hydrocarbons | Hexane | Miscible[1] |

| Heptane | Positive deviation from ideal behavior, azeotrope present[2] | |

| Dodecane | Positive deviation from ideal behavior, no azeotrope[3] | |

| Cyclohexane | Azeotrope present[4] | |

| Toluene | Positive deviation from ideal behavior, azeotrope present[3] | |

| Benzene | Soluble[5] | |

| Ethers | Diethyl Ether | Miscible[5][6] |

| Tetrahydrofuran (THF) | Information not available | |

| Ketones | Acetone | Very Soluble[6] |

| Methyl Ethyl Ketone (MEK) | Information not available | |

| Esters | Ethyl Acetate | Information not available |

| Butyl Acetate | Positive deviation from ideal behavior[4] | |

| Alcohols | Ethanol | Miscible[5][6] |

| Methanol | Information not available |

Note: "Miscible" indicates that the two liquids are soluble in each other in all proportions at standard laboratory conditions. For systems exhibiting non-ideal behavior or azeotropes, vapor-liquid equilibrium data is often available, which can provide insights into their interactions.

While extensive binary solubility data is limited, some studies have investigated the liquid-liquid equilibria of ternary systems involving 2-butanol. The following table presents mole fraction data for the 2-butanol-cyclohexane-water system at 298.2 K.

Table 2: Liquid-Liquid Equilibrium Data for 2-Butanol (1) - Cyclohexane (2) - Water (3) at 298.2 K

| Mole Fraction x₁ | Mole Fraction x₂ |

| 0.322 | 0.0000 |

| 0.312 | 0.0000 |

Data from the IUPAC-NIST Solubilities Database, representing the compositions of the coexisting phases.[7]

Experimental Protocols for Solubility Determination

For a comprehensive understanding of the solubility of this compound in a specific organic solvent, especially where miscibility may be temperature-dependent, the determination of the temperature-composition phase diagram is recommended. The "cloud point" method is a widely used technique for this purpose.

Experimental Protocol: Determination of Liquid-Liquid Miscibility by the Cloud Point Method

Objective: To determine the temperature-composition phase diagram for a binary mixture of this compound and an organic solvent.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (high purity)

-

Sealed glass ampoules or heavy-walled test tubes with stoppers

-

Constant temperature bath with controlled heating and cooling capabilities

-

Calibrated thermometer or thermocouple

-

Magnetic stirrer and stir bars

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Prepare a series of binary mixtures of this compound and the organic solvent with varying compositions by weight.

-

Accurately weigh the required amounts of each component directly into the glass ampoules or test tubes.

-

Add a small magnetic stir bar to each tube.

-

Seal the ampoules or securely stopper the test tubes to prevent compositional changes due to evaporation.

-

-

Measurement:

-

Place a sealed tube containing a mixture of known composition into the constant temperature bath.

-

Begin stirring the mixture.

-

Slowly heat the bath while observing the sample. If the mixture is initially a single phase, cool the bath. If it is a two-phase system (cloudy or with a meniscus), heat the bath.

-

The "cloud point" is the temperature at which the solution becomes turbid upon cooling from a single phase, or the temperature at which the turbidity disappears upon heating from a two-phase system.

-

Record the temperature at which the phase transition occurs. The rate of temperature change should be slow near the transition point to ensure an accurate reading.

-

Repeat the heating and cooling cycles several times for each composition to ensure reproducibility of the cloud point temperature.

-

-

Data Analysis:

-

Plot the measured cloud point temperatures against the corresponding mole fraction or weight percent of this compound.

-

The resulting plot represents the binodal (solubility) curve, which separates the one-phase region from the two-phase region of the phase diagram.

-

The peak of this curve, if present, represents the upper consolute temperature (critical solution temperature), above which the two components are miscible in all proportions.

-

Logical Workflow for Solubility Assessment

In a drug development or chemical process setting, a systematic approach to solubility and miscibility assessment is crucial. The following diagram illustrates a typical workflow.

Caption: Logical workflow for solubility and miscibility assessment.

This workflow begins with preliminary in silico and literature-based assessments, followed by experimental screening and detailed quantitative analysis where necessary. The resulting data informs the selection of appropriate solvent systems for various applications in chemical processes and formulation development.

References

- 1. Sixty Solvents [chem.rochester.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Vapor−Liquid Equilibria of Binary Mixtures 2-Butanol + Butyl Acetate, Hexane + Butyl Acetate, and Cyclohexane + 2-Butanol at 101.3 kPa | Semantic Scholar [semanticscholar.org]

- 5. 2-Butanol | 78-92-2 [chemicalbook.com]

- 6. (+-)-2-Butanol | C4H10O | CID 6568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]

thermodynamic properties of sec-butanol enantiomers

An In-depth Technical Guide to the Thermodynamic Properties of sec-Butanol Enantiomers

Abstract

This technical guide provides a comprehensive overview of the core thermodynamic properties of the enantiomers of sec-butanol, (R)-(-)-sec-butanol and (S)-(+)-sec-butanol. Enantiomers, being non-superimposable mirror images, exhibit identical physical and thermodynamic properties in an achiral environment, such as melting point, boiling point, density, and heat capacity. Their singular differentiating characteristic is their interaction with plane-polarized light, a phenomenon known as optical activity. This guide presents a compilation of these properties in structured tables for ease of comparison, details the experimental protocols for their determination, and provides visualizations of the stereochemical relationships and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis where the characterization of chiral molecules is critical.

Thermodynamic and Physical Properties of sec-Butanol Enantiomers

sec-Butanol (2-butanol) is a chiral molecule existing as a pair of enantiomers due to the presence of a stereocenter at the second carbon atom.[1] As enantiomers, (R)- and (S)-sec-butanol share the same connectivity of atoms but differ in their three-dimensional arrangement.[1] Consequently, their fundamental thermodynamic properties are identical.[2] The notable exception is their optical rotation, where they rotate plane-polarized light to an equal extent but in opposite directions.[2][3]

Physical Properties

The boiling point, melting point, and density of the individual enantiomers are identical to that of the racemic mixture under standard conditions.

| Property | Value | Units |

| Boiling Point | 98 - 100 | °C |

| Melting Point | -115 | °C |

| Density | 0.808 | g/cm³ |

Note: The data for boiling point, melting point, and density are for the racemic mixture, and are identical for the individual enantiomers.[1][4][5][6][7]

Optical Properties

The defining difference between the enantiomers of sec-butanol is their specific rotation.

| Enantiomer | Specific Rotation ([α]D) |

| (S)-(+)-sec-Butanol | +13.52° |

| (R)-(-)-sec-Butanol | -13.52° |

Note: The specific rotation is a characteristic property of a chiral compound.[3][8][9][10] The 'D' denotes the sodium D-line (589 nm) at which the measurement is typically made.[11]

Thermal Properties

The heat capacity of the sec-butanol enantiomers is also identical.

| Property | Value | Units |

| Heat Capacity (C) | 197.1 | J K⁻¹ mol⁻¹ |

Note: This value is for the racemic mixture and is the same for the individual enantiomers.[1]

Experimental Protocols

Accurate determination of the is crucial for their identification and quality control. The following sections detail the methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[12][13]

Methodology: Thiele Tube Method [14]

-

Sample Preparation: A small amount of the sec-butanol sample (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.[14][15]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), making sure the rubber band or attachment is above the oil level.[16]

-

Heating: The side arm of the Thiele tube is gently and evenly heated.[16] As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the liquid, resulting in a steady stream of bubbles.[14]

-

Measurement: Heating is discontinued once a continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[14][16]

-

Recording: The atmospheric pressure should be recorded along with the observed boiling point, as boiling point is pressure-dependent.[12]

Determination of Specific Rotation

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter.[11][17]

Methodology: Polarimetry [17][18]

-

Solution Preparation: A solution of the sec-butanol enantiomer of known concentration is prepared. For a pure liquid, the density is used in place of concentration.[17] The concentration is typically expressed in g/mL.[11]

-

Blank Measurement: The polarimeter sample cell is first filled with the pure solvent (the "blank"), and the reading is set to zero. This corrects for any rotation caused by the solvent or the apparatus itself.[18]

-

Sample Measurement: The sample cell is then rinsed and filled with the prepared sec-butanol solution, ensuring no air bubbles are present.[18][19] The cell is placed in the polarimeter.

-

Observation: Plane-polarized light is passed through the sample. The analyzer is rotated until the light intensity is at a minimum (or a split-field is equally illuminated). The angle of rotation (α) is then read from the instrument's scale.[17] A positive value indicates dextrorotation (+), while a negative value indicates levorotation (-).[11]

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula for a pure liquid[11]: [α] = α / (l × d) Where:

-

α = observed rotation in degrees

-

l = path length of the sample tube in decimeters (dm)

-

d = density of the liquid in g/mL

-

Determination of Heat Capacity

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree.[20][21] Differential Scanning Calorimetry (DSC) is a common technique for this measurement.[22][23]

Methodology: Differential Scanning Calorimetry (DSC) [22][24]

-

Sample Preparation: A small, accurately weighed sample of sec-butanol (typically in the milligram range) is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.[22]

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion.[22]

-

Measurement Protocol: The measurement involves a three-step process: a. Baseline Run: The instrument is run with two empty pans to obtain a baseline heat flow. b. Standard Run: A standard material with a known heat capacity (e.g., sapphire) is run under the same conditions. c. Sample Run: The sec-butanol sample is run under the identical conditions as the baseline and standard runs.

-

Data Analysis: The heat flow to the sample is compared to the heat flow to the reference. The specific heat capacity at constant pressure (Cp) is calculated by comparing the heat flow difference between the sample and the baseline to the heat flow difference between the standard and the baseline.[22] The sample mass is a critical parameter in this calculation.[22]

Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows relevant to the study of sec-butanol enantiomers.

Caption: Relationship between sec-butanol enantiomers and their properties.

Caption: Experimental workflow for thermodynamic property determination.

References

- 1. 2-Butanol - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 4. sec-Butyl alcohol(78-92-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. (+-)-2-Butanol | C4H10O | CID 6568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. sec-butyl alcohol [stenutz.eu]

- 8. Pure (S)-2-butanol has a specific rotation of +13.52 degrees. A sample of 2-butanol prepared in the lab and purified by disillation has a calculated specific rotation of + 6.76 degrees. What can you conclude about the composition ? [allen.in]

- 9. quora.com [quora.com]

- 10. Solved The specific rotation of (S)-2-butanol is 13.5. If | Chegg.com [chegg.com]

- 11. Specific rotation - Wikipedia [en.wikipedia.org]

- 12. alnoor.edu.iq [alnoor.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 18. rudolphresearch.com [rudolphresearch.com]

- 19. iitr.ac.in [iitr.ac.in]

- 20. books.rsc.org [books.rsc.org]

- 21. m.youtube.com [m.youtube.com]

- 22. mdpi.com [mdpi.com]

- 23. Measuring the heat capacity of liquids at high temperatures – applications to molten salts – C-Therm Technologies Ltd. [ctherm.com]

- 24. researchgate.net [researchgate.net]

The Advent of Chirality: A Historical Account of the Discovery of (-)-2-Butanol

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of (-)-2-butanol is not a singular event but rather a significant milestone in the nascent field of stereochemistry, inextricably linked to the groundbreaking work of Louis Pasteur and the subsequent systematic investigations into the optical activity of chiral molecules. This technical guide provides an in-depth historical context of the discovery, isolation, and characterization of this compound, detailing the experimental methodologies of the era and presenting key quantitative data. The logical progression of scientific thought and experimental design that led to our understanding of this archetypal chiral alcohol is also visualized.

The Genesis of Stereochemistry: Pasteur's Foundational Work

The story of this compound's discovery begins with the foundational principles of stereochemistry laid down by Louis Pasteur in the mid-19th century. In 1848, while studying the crystalline forms of tartaric acid salts derived from wine fermentation, Pasteur made a remarkable observation. He noticed that the sodium ammonium tartrate crystals were hemihedral, meaning they possessed facets that made them asymmetric. Crucially, he identified two distinct types of crystals that were mirror images of each other, much like a pair of hands.[1][2][3]

With meticulous patience, Pasteur physically separated the "right-handed" and "left-handed" crystals. When he dissolved each type of crystal in water and passed plane-polarized light through the solutions, he discovered that one solution rotated the light to the right (dextrorotatory), while the other rotated it to the left (levorotatory) by an equal amount.[2][3] A mixture of equal quantities of both types of crystals, a racemic mixture, showed no optical activity.[2] This seminal experiment provided the first tangible evidence for the existence of enantiomers – molecules that are non-superimposable mirror images of each other and differ in their interaction with plane-polarized light.

The Resolution of Racemic Alcohols: A New Frontier

While Pasteur's work was with a carboxylic acid, the principles he established were universal to all chiral molecules. The next logical step for chemists was to apply these concepts to other classes of compounds, including alcohols. Racemic 2-butanol, a simple secondary alcohol, presented an ideal candidate for such investigations. The initial synthesis of racemic 2-butanol occurred in the early 19th century, with its study becoming more widespread in the late 1800s as the field of industrial chemistry advanced.

The primary challenge lay in the separation, or "resolution," of the racemic mixture of 2-butanol into its constituent enantiomers. Unlike the tartaric acid salts studied by Pasteur, 2-butanol does not readily crystallize into enantiomerically pure forms that can be mechanically separated. Therefore, a chemical approach was necessary.

The prevailing method for the resolution of racemic alcohols during this period was the conversion of the enantiomers into a mixture of diastereomers. Diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.

The Landmark Resolution of 2-Butanol by Pickard and Kenyon

The first definitive resolution of racemic 2-butanol and the characterization of its enantiomers, including this compound, is credited to the extensive work of British chemists Robert Howson Pickard and Joseph Kenyon . In a comprehensive series of studies on the relationship between chemical constitution and optical rotatory power, they systematically resolved a wide range of secondary alcohols. Their seminal paper, "The rotations of the normal secondary alcohols of the formula C₂H₅·CH(OH)·R," published in the Journal of the Chemical Society, Transactions in 1913, provides the key experimental details.

Experimental Protocol: Resolution of Racemic 2-Butanol

The method employed by Pickard and Kenyon was a classic example of resolution via the formation of diastereomeric esters. The general procedure is outlined below:

-

Esterification: The racemic 2-butanol was reacted with an optically pure chiral acid to form a mixture of diastereomeric esters. A common resolving agent for alcohols at the time was an optically active acid like (+)-tartaric acid or its derivatives. For secondary alcohols, Pickard and Kenyon often utilized the half-esters of phthalic acid. The racemic alcohol was reacted with phthalic anhydride to form the racemic hydrogen phthalate ester. This ester, now possessing a free carboxylic acid group, could then be resolved by forming a salt with an optically active base, such as brucine or strychnine.

-

Fractional Crystallization: The resulting mixture of two diastereomeric salts (e.g., the brucine salt of the hydrogen phthalate of (+)-2-butanol and the brucine salt of the hydrogen phthalate of this compound) was then subjected to fractional crystallization. Due to their different solubilities, one diastereomer would crystallize out of solution more readily than the other. This process was typically repeated multiple times to achieve a high degree of purity for the less soluble diastereomer.

-

Hydrolysis: The separated, diastereomerically pure salt was then treated with a strong base (e.g., sodium hydroxide) to hydrolyze the ester and liberate the optically pure alcohol. The chiral resolving agent (the phthalic acid and the alkaloid base) could then be recovered and reused.

-

Purification and Characterization: The resulting enantiomerically enriched 2-butanol was purified by distillation. Its optical rotation was then measured using a polarimeter to determine its specific rotation and confirm the success of the resolution.

The logical workflow for this classical resolution is depicted in the following diagram:

Caption: Logical workflow for the classical resolution of racemic 2-butanol.

Quantitative Data

Through their meticulous experimental work, Pickard and Kenyon were able to determine the optical rotatory power of the resolved enantiomers of 2-butanol. The specific rotation is a fundamental physical constant for a chiral molecule and is defined as the observed angle of rotation at a specific wavelength and temperature for a solution of 1 g/mL in a 1 dm tube.

| Property | This compound | (+)-2-Butanol |

| Specific Rotation | -13.5° to -13.9° | +13.5° to +13.9° |

| Boiling Point | ~99.5 °C | ~99.5 °C |

| Density | ~0.808 g/cm³ | ~0.808 g/cm³ |

Note: The exact value of the specific rotation can vary slightly depending on the conditions of measurement (e.g., solvent, temperature, wavelength). The values presented are representative of those reported in the early 20th century.

Significance and Legacy

The successful resolution of 2-butanol by Pickard and Kenyon was a significant achievement for several reasons:

-

Confirmation of Theory: It provided further experimental proof of the principles of stereoisomerism and optical activity in a simple aliphatic alcohol.

-